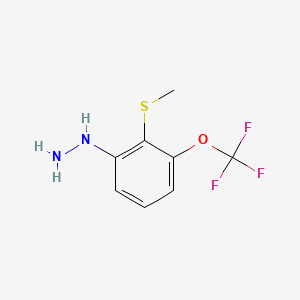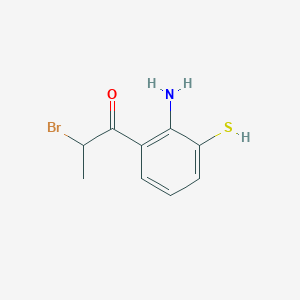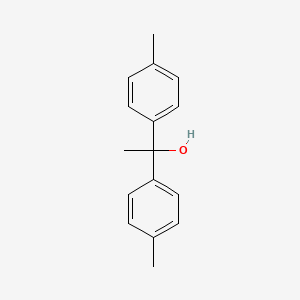
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)-, also known as 1-(4-Methylphenyl)ethanol, is an organic compound with the molecular formula C10H14O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of fragrances and flavors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- can be synthesized through the reduction of 4-methylacetophenone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
In industrial settings, the compound can be produced by catalytic hydrogenation of 4-methylacetophenone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 4-methylacetophenone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be further reduced to 4-methylphenylethane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Methylacetophenone
Reduction: 4-Methylphenylethane
Substitution: 4-Methylphenyl chloride
Applications De Recherche Scientifique
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl groups on the aromatic ring.
4-Methylbenzyl alcohol: Similar structure but lacks the alpha-dimethyl substitution.
1-Phenylethanol: Similar structure but lacks the para-methyl group on the aromatic ring.
Uniqueness
Benzenemethanol, alpha,4-dimethyl-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both alpha-dimethyl and para-methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
17138-82-8 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1,1-bis(4-methylphenyl)ethanol |
InChI |
InChI=1S/C16H18O/c1-12-4-8-14(9-5-12)16(3,17)15-10-6-13(2)7-11-15/h4-11,17H,1-3H3 |
Clé InChI |
GENVISNTEWUWTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)

![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B14064006.png)


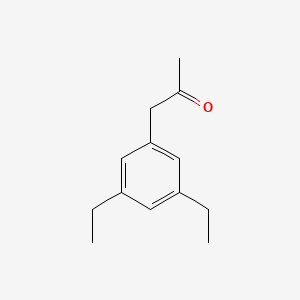
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
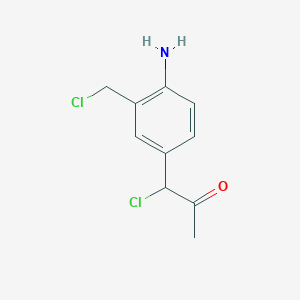
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)


